

An In-Depth Technical Guide to 4-Cumylaniline for Advanced Research

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Compound of Interest

Compound Name: 4-(2-Phenylpropan-2-yl)aniline

CAS No.: 6962-10-3

Cat. No.: B1594067

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-cumylaniline, a sterically hindered aromatic amine with significant potential in materials science and as a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

Systematic Name: **4-(2-phenylpropan-2-yl)aniline**

Common Name: 4-Cumylaniline

Molecular Formula: C₁₅H₁₇N

Molecular Weight: 211.30 g/mol

CAS Number: The Chemical Abstracts Service (CAS) registry number for **4-(2-phenylpropan-2-yl)aniline** is not definitively established in major public databases. A CAS number of 2746-33-0 has been intermittently associated with this structure, but also erroneously with unrelated compounds. Researchers should exercise caution and verify the identity of any substance purported to be 4-cumylaniline. It is crucial to distinguish this compound from the frequently confused diphenylamine derivative, 4,4'-bis(α,α -dimethylbenzyl)diphenylamine (CAS RN: 10081-67-1).

Structural Representation:

 Chemical structure of 4-cumylaniline

Predicted Physicochemical Properties:

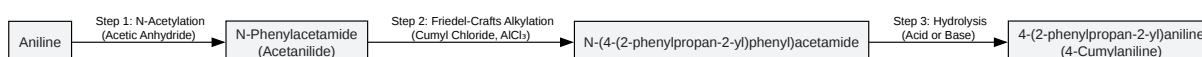
The properties of 4-cumylaniline can be reliably estimated by examining analogous compounds such as 4-tert-butylaniline and cumene. The bulky, non-polar cumyl group is expected to significantly influence its physical characteristics compared to unsubstituted aniline.

Property	Estimated Value	Rationale/Analogous Compound Data
Melting Point (°C)	15 - 25	4-tert-butylaniline has a melting point of 15-16 °C. The slightly larger cumyl group may result in a similar or slightly higher melting point.
Boiling Point (°C)	~290 - 310	Cumene has a boiling point of 152 °C, and 4-tert-butylaniline boils at 230 °C. The significantly larger molecular weight of 4-cumylaniline suggests a substantially higher boiling point.
Density (g/mL)	~0.96 - 0.99	4-tert-butylaniline has a density of 0.937 g/mL. The addition of the phenyl group in the cumyl moiety would likely increase the density slightly.
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone, toluene)	The large hydrophobic cumyl group will dominate the molecule's properties, rendering it insoluble in water. Aromatic amines are generally soluble in common organic solvents.[1]
pKa	~4.5 - 5.0	The pKa of aniline is 4.6. The electron-donating nature of the alkyl group at the para position is expected to slightly increase the basicity of the amino group.

Synthesis of 4-Cumylaniline: A Strategic Approach

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl_3), forming a complex. This deactivates the aromatic ring towards electrophilic substitution.[2][3] Therefore, a multi-step synthesis involving the protection of the amino group is the most viable strategy.

A proposed three-step synthesis is outlined below:



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Caption: Proposed three-step synthesis of 4-cumylaniline.

Step 1: N-Acylation of Aniline

The amino group of aniline is protected as an acetamide. This is a standard procedure that reduces the basicity of the nitrogen and directs electrophilic substitution to the para position.

- Protocol:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in glacial acetic acid.
 - Slowly add acetic anhydride to the solution while cooling in an ice bath to control the exothermic reaction.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - Pour the reaction mixture into a beaker of cold water to precipitate the acetanilide.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Alkylation of Acetanilide

The protected aniline, acetanilide, can now undergo Friedel-Crafts alkylation. The acetylamino group is an ortho, para-director, and due to the steric hindrance of the acetylamino group, the para-substituted product is expected to be the major product.

- Protocol:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl_3) in a dry, non-polar solvent such as dichloromethane or carbon disulfide.
 - Slowly add cumyl chloride (2-chloro-2-phenylpropane) to the suspension while maintaining a low temperature (0-5 °C).
 - Add a solution of acetanilide in the same solvent dropwise to the reaction mixture.
 - After the addition, allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
 - Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis of N-(4-(2-phenylpropan-2-yl)phenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the amide. This can be achieved under either acidic or basic conditions.

- Acidic Hydrolysis Protocol:
 - Reflux the N-(4-(2-phenylpropan-2-yl)phenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
 - Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water, dry, and concentrate to yield 4-cumylaniline.
- Basic Hydrolysis Protocol:
 - Reflux the amide in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
 - After the reaction is complete, cool the mixture and add water.
 - Extract the product with an organic solvent, wash, dry, and concentrate.

Analytical Characterization

Due to the absence of a commercially available standard, the characterization of synthesized 4-cumylaniline would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino protons, and the protons of the cumyl group.
 - The two aromatic protons ortho to the amino group and the two protons ortho to the cumyl group will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm).
 - The amino group protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
 - The phenyl protons of the cumyl group will show signals in the aromatic region.
 - The two methyl groups of the cumyl moiety will give a sharp singlet in the aliphatic region (likely around δ 1.6-1.7 ppm), integrating to six protons.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the cumyl group. The quaternary carbon of the cumyl group will be a

key identifier.

Mass Spectrometry (MS):

In mass spectrometry, aromatic amines typically show a strong molecular ion peak.^[4] The fragmentation pattern of 4-cumylaniline is expected to be dominated by the loss of a methyl group from the cumyl moiety to form a stable benzylic carbocation, resulting in a prominent peak at [M-15]. Further fragmentation of the aromatic rings would also be observed.

Applications in Research and Development

The unique structural features of 4-cumylaniline make it a valuable compound for various applications in research and drug development.

- Medicinal Chemistry:
 - Scaffold for Drug Discovery: The aniline moiety is a common feature in many bioactive molecules.^[5] The introduction of a bulky, lipophilic cumyl group can be used to probe the binding pockets of biological targets, potentially leading to improved potency and selectivity. The steric hindrance provided by the cumyl group may also enhance metabolic stability by shielding the amino group from enzymatic degradation.^[6]
 - Bioisosteric Replacement: In drug design, replacing a known active aniline with 4-cumylaniline can be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
- Materials Science:
 - Polymer Chemistry: Hindered anilines can be used as monomers or additives in the synthesis of high-performance polymers. The bulky cumyl group can disrupt polymer chain packing, leading to materials with altered physical properties such as increased solubility and modified thermal characteristics.
 - Antioxidants: Sterically hindered aromatic amines are known to function as antioxidants. 4-Cumylaniline could potentially be investigated for its ability to scavenge free radicals and prevent oxidative degradation in various materials.

Safety, Handling, and Storage

While specific toxicity data for 4-cumylaniline is not available, it should be handled with the same precautions as other aromatic amines, which are known to be toxic.[7]

Hazard Identification:

- Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[1][8]
Aromatic amines can cause methemoglobinemia, leading to cyanosis.[9]
- Carcinogenicity: Many aniline derivatives are suspected or known carcinogens.[9]
- Skin and Eye Irritation: Likely to be an irritant to the skin and eyes. May cause skin sensitization upon repeated contact.[1]

Handling and Personal Protective Equipment (PPE):

- All work with 4-cumylaniline should be conducted in a well-ventilated chemical fume hood.
- Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety goggles and a face shield.
 - A lab coat.
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.
- Protect from light and air, as anilines can darken upon exposure.

Disposal:

- Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

4-Cumylaniline is a sterically hindered aromatic amine with considerable potential as a building block in drug discovery and materials science. While a definitive CAS number and extensive experimental data are currently lacking, its synthesis is achievable through established organic chemistry principles. This guide provides a foundational understanding of its properties, synthesis, and handling, based on sound scientific reasoning and data from analogous compounds. It is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related novel chemical entities.

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